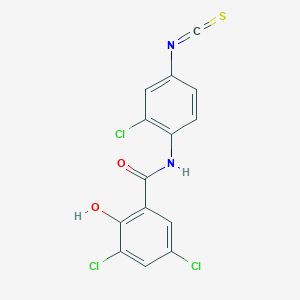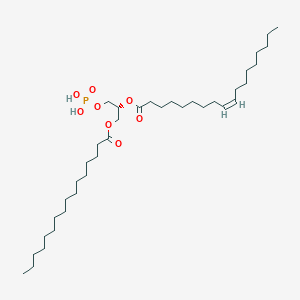
1-Palmitoil-2-oleoil-sn-glicero-3-fosfato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Palmitoil-2-Oleoil-sn-glicero-3-PA tiene numerosas aplicaciones de investigación científica. En química, se utiliza para estudiar la formación de bicapas lipídicas y la dinámica de las membranas . En biología, se utiliza para investigar el papel de los fosfolípidos en los procesos celulares y las vías de señalización . En medicina, este compuesto se utiliza en el desarrollo de sistemas de administración de fármacos basados en liposomas, particularmente para terapias anticancerosas y antiinfecciosas . Además, tiene aplicaciones en las industrias alimentaria y cosmética como emulsionante y estabilizador .
Mecanismo De Acción
El mecanismo de acción de 1-Palmitoil-2-Oleoil-sn-glicero-3-PA implica su papel como precursor de otros fosfolípidos y su influencia en la curvatura de la membrana y la señalización . Interactúa con varios objetivos moleculares, incluidas las enzimas involucradas en el metabolismo de lípidos y las proteínas asociadas con la estructura y función de la membrana . Las vías involucradas incluyen la síntesis de fosfatidilcolina y fosfatidilserina, así como la regulación de la dinámica de la membrana y las cascadas de señalización .
Direcciones Futuras
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a crucial component for the fluidity of membranes under physiological conditions . It is also used in systems mimicking the cell membrane such as Nanodiscs . Therefore, it is expected to continue playing a significant role in future research related to cell membrane studies and drug delivery systems .
Análisis Bioquímico
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of liposomes, which are vesicles with concentric phospholipid bilayer membranes . These liposomes can trap highly polar water-soluble payloads in their internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer .
Cellular Effects
The effects of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used for delivering antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body .
Molecular Mechanism
The molecular mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate involves its interactions at the molecular level. It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would collapse them and lead to respiratory distress .
Métodos De Preparación
1-Palmitoil-2-Oleoil-sn-glicero-3-PA se puede sintetizar a través de varios métodos. Una ruta sintética común implica la esterificación del glicerol con ácido palmítico y ácido oleico, seguido de la fosforilación . Las condiciones de reacción típicamente implican el uso de catalizadores y configuraciones específicas de temperatura y presión para asegurar que se obtenga el producto deseado. Los métodos de producción industrial a menudo involucran procesos de esterificación y fosforilación a gran escala, con un control cuidadoso de los parámetros de reacción para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
1-Palmitoil-2-Oleoil-sn-glicero-3-PA experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de hidroperóxidos, mientras que la reducción puede resultar en la formación de alcoholes .
Comparación Con Compuestos Similares
1-Palmitoil-2-Oleoil-sn-glicero-3-PA se puede comparar con otros compuestos similares como 1-Oleoil-2-Palmitoil-sn-glicero-3-PC y 1-Palmitoil-2-Oleoil-sn-glicero-3-fosfatidilcolina . Estos compuestos comparten características estructurales similares pero difieren en su composición específica de ácidos grasos y grupos funcionales. La singularidad de 1-Palmitoil-2-Oleoil-sn-glicero-3-PA radica en su combinación específica de ácido palmítico y ácido oleico, que imparte propiedades físicas y químicas distintas .
Propiedades
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVZUEPSMJNLOM-QEJMHMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264095 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PA(16:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62600-81-1 | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) interact with proteins at the membrane interface, and what are the downstream effects?
A: Research shows that POPA can significantly impact the interaction of certain proteins with cell membranes. For instance, the C2 domain from protein kinase Cε (PKCε) shows a specific interaction with POPA in mixed model membranes. [] This interaction leads to a downfield shift in the isotropic resonance of POPA in magic angle spinning NMR, indicating a conformational change in the polar head group of POPA. [] Additionally, POPA plays a crucial role in the activation of plant α-type phospholipase D (PLD). [] The presence of POPA in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles, along with calcium ions, leads to the formation of POPA microdomains. [] These microdomains significantly enhance the binding of PLD to the membrane surface, resulting in a dramatic 500-fold activation of the enzyme. [] These findings highlight the importance of POPA in mediating protein-membrane interactions and regulating downstream cellular processes.
Q2: What is the role of POPA in model membrane systems and how does its presence affect membrane properties?
A: POPA, as an anionic phospholipid, plays a crucial role in influencing the biophysical properties of model membranes. In a study focusing on the C2 domain of PKCε, researchers observed that POPA significantly altered the thermotropic phase behavior of model membranes. [] Using differential scanning calorimetry, they found that the inclusion of the C2 domain shifted the gel-to-fluid phase transition temperature of pure POPA to a higher temperature. [] This shift, accompanied by a broadening of the transition peak, suggests that the C2 domain interacts with POPA and affects its packing within the membrane. [] Furthermore, when POPA was mixed with POPC, the C2 domain preferentially interacted with POPA, causing a decrease in spin-lattice (T1) and spin-spin (T2) relaxation times, further supporting a specific interaction and influence on POPA dynamics within the membrane. [] These findings highlight the significant impact of POPA on membrane biophysical properties and its role in mediating protein-lipid interactions.
Q3: How does the chemical structure of POPA influence its interaction with glycolipid transfer protein (GLTP)?
A: Research indicates that the headgroup composition of matrix lipids, specifically the presence of POPA, plays a crucial role in modulating the activity of GLTP, which is responsible for transferring glycolipids between membranes. [] While GLTP showed minimal uptake of fluorescent glycolipid from pure POPC monolayers at high surface pressures, the inclusion of POPA significantly enhanced this uptake. [] This suggests that the negatively charged headgroup of POPA facilitates the interaction of GLTP with the membrane, enabling it to efficiently extract glycolipids. [] This highlights the importance of specific lipid headgroup interactions, particularly with anionic lipids like POPA, in regulating the activity of membrane-associated proteins like GLTP.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




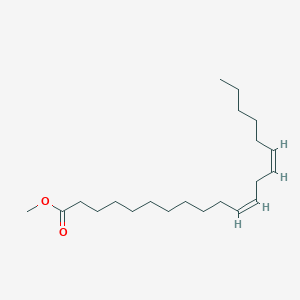


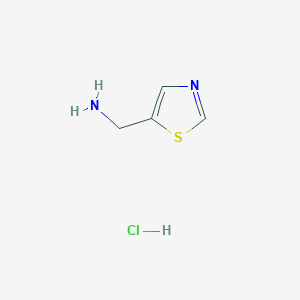
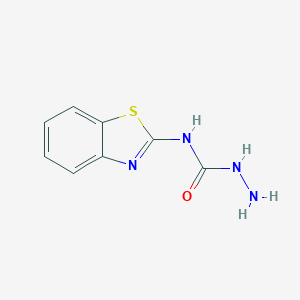

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)


